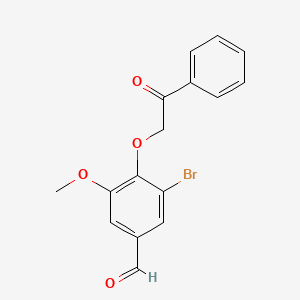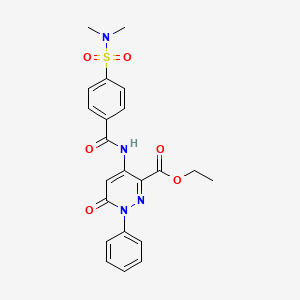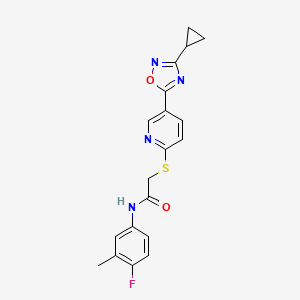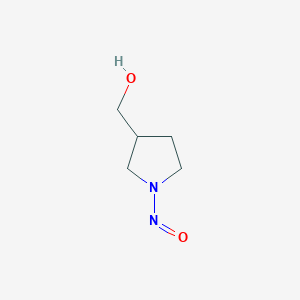![molecular formula C23H19BrN2O4 B2457325 [(2-Benzoyl-4-bromphenylcarbamoyl)-methyl]-carbamsäurebenzylester CAS No. 313268-03-0](/img/structure/B2457325.png)
[(2-Benzoyl-4-bromphenylcarbamoyl)-methyl]-carbamsäurebenzylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester, also known as BBMBCB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester varies depending on its application. In cancer treatment, [(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester induces apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In enzyme inhibition, [(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester binds to the active site of acetylcholinesterase and inhibits its activity. In drug delivery, [(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester acts as a carrier molecule by binding to the drug and delivering it to specific targets.
Biochemical and Physiological Effects:
[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant activities. In cancer treatment, [(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester induces cell death and inhibits tumor growth. In inflammation, [(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester reduces the production of inflammatory cytokines and inhibits the activity of inflammatory enzymes. In oxidative stress, [(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester scavenges free radicals and reduces oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, [(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester also has some limitations, such as its high cost and limited availability. Additionally, [(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester may have different effects on different cell lines or organisms, which may affect the reproducibility of experiments.
Zukünftige Richtungen
There are several future directions for [(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester research, including the development of [(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester-based drugs for cancer treatment, the identification of new targets for [(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester inhibition, and the optimization of [(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester delivery systems. Additionally, further studies are needed to investigate the potential side effects of [(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester and its long-term effects on human health. Overall, [(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester has shown promising results in various scientific research areas and has the potential to be a valuable tool for future research and drug development.
Synthesemethoden
[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester can be synthesized through a multistep reaction process that involves the condensation of 4-bromo-2-nitrobenzoic acid with benzylamine, followed by reduction and protection of the amino group, and finally, esterification with benzyl alcohol. The purity and yield of [(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester can be improved by using different purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
Die Suzuki–Miyaura-Kupplung (SM-Kupplung) ist eine leistungsstarke Übergangsmetall-katalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion. Sie beinhaltet die Kreuzkupplung chemisch unterschiedlicher Fragmente unter Verwendung eines Palladiumkatalysators. In der SM-Kupplung findet die oxidative Addition mit elektrophilen organischen Gruppen statt, während die Transmetallierung nukleophile organische Gruppen beinhaltet, die vom Bor zum Palladium übertragen werden. Der Erfolg der SM-Kupplung liegt in ihren milden Bedingungen, der Toleranz gegenüber funktionellen Gruppen und den umweltfreundlichen Organoborreagenzien .
Anwendungen:
- Totalsynthese: Die SM-Kupplung spielt eine entscheidende Rolle in der Totalsynthese, wie zum Beispiel bei der Totalsynthese von Naturstoffen wie Fostriecin .
Benzylgeschützte Isochinoline/Isochinolone
Eine neuere Methode beinhaltet die Ruthenium(II)-katalysierte oxidative Cyclisierung von Benzyl-/Benzoylisocyanaten mit Diarylalkinen. Dieser Prozess führt zu hochsubstituierten Isochinolinen und Isochinolonen. Die Reaktion erfolgt bei 120 °C mit Cs2CO3 als Base und Cu(OTf)2 als Oxidationsmittel .
Carbamatsynthese
Methylcarbamate dienen als wirtschaftlicher Carbamoyldonor bei der Zinn-katalysierten Transcarbamoylierung. Diese Methode ermöglicht die Herstellung von Carbamate-verknüpften Verbindungen, einschließlich Terpen-Glykokonjugaten .
Radikalreaktionen und Protodeboronierung
Protodeboronierungsreaktionen unter Verwendung von Borreagenzien wurden untersucht. So verhindern weniger nukleophile Borat-Komplexe die Aryladdition an Lactam-Einheiten und führen zu Indolidizinderivaten .
Eigenschaften
IUPAC Name |
benzyl N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O4/c24-18-11-12-20(19(13-18)22(28)17-9-5-2-6-10-17)26-21(27)14-25-23(29)30-15-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,25,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZBBLJXCYMRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2457249.png)


![5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2457254.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B2457258.png)
![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2457260.png)

![6-(4-fluorophenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2457263.png)
![7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2457265.png)
